molecular formula C36H24N6 B8193343 2,4,6-Tris(3-(pyridin-3-yl)phenyl)-1,3,5-triazine

2,4,6-Tris(3-(pyridin-3-yl)phenyl)-1,3,5-triazine

Cat. No.: B8193343
M. Wt: 540.6 g/mol
InChI Key: WEDZYOMKTHKKLC-UHFFFAOYSA-N
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Description

Electron-Deficient Triazine Core as a High-Performance Acceptor

The 1,3,5-triazine moiety in 2,4,6-Tris(3-(pyridin-3-yl)phenyl)-1,3,5-triazine exhibits strong electron-withdrawing characteristics, with a LUMO energy level of −2.85 eV . This property enables efficient charge transfer in donor-acceptor (D-A) architectures, as demonstrated in covalent organic frameworks (COFs) where triazine units facilitate electron pull from polycyclic aromatic donors like anthracene . The planar triazine core enhances π-π stacking interactions, rigidifying the structure and reducing non-radiative decay pathways. In blended films, this rigidity promotes aggregation-induced emission enhancement (AIEE), with photoluminescence quantum yields exceeding 12% in optimized host matrices .

The compound’s three pyridin-3-ylphenyl arms extend conjugation while introducing nitrogen lone pairs that participate in hydrogen bonding and metal coordination. X-ray diffraction studies of analogous triazine-pyridine systems reveal short C–H⋯N contacts (2.6–2.8 Å), which stabilize triplet excited states and enable RTP with lifetimes up to 180 ms . Comparative analyses with pyrimidine- and pyridine-based acceptors show that triazine’s higher nitrogen content reduces the singlet-triplet energy gap (ΔE_ST) to 0.186 eV, favoring reverse intersystem crossing (RISC) for TADF .

Property Value/Characteristic Source
LUMO Energy −2.85 eV
HOMO Energy −6.67 eV
ΔE_ST (Triazine vs. Pyridine) 0.186 eV vs. 0.395 eV
RTP Lifetime (Crystalline) 180 ms
PLQY (Zeonex® Host) 12.4%

Thermally Activated Delayed Fluorescence (TADF) Mechanisms

2,4,6-Tris(3-(pyridin-3-yl)phenyl)-1,3,5-triazine exhibits dual TADF and RTP emissions, a rarity among purely organic emitters. In Zeonex® polymer matrices, the compound achieves a delayed fluorescence-to-prompt fluorescence (DF/PF) ratio of 9.3, with an external quantum efficiency (EQE) of 12.4% in solution-processed OLEDs . The TADF mechanism arises from a small ΔE_ST (0.20 eV), enabling efficient RISC via vibronic coupling between the lowest singlet (S₁) and triplet (T₁) states. Time-resolved spectroscopy at 298 K reveals delayed emission lifetimes of 0.290 μs and 2.06 μs, attributed to distinct triplet harvesting pathways .

The pyridin-3-yl substituents play a dual role: (1) their electron-donating resonance effects localize the HOMO on the peripheral phenyl rings, while the LUMO resides on the central triazine, creating a spatially separated charge-transfer state; (2) their conformational flexibility allows dynamic twisting in solution, suppressing aggregation-caused quenching (ACQ). In crystalline phases, restricted motion activates RTP with emission maxima at 508 nm, redshifted by 8 nm compared to solution spectra .

Structure-Property Relationships in Triazine-Pyridine Hybrid Systems

The integration of pyridine rings into the triazine scaffold introduces steric and electronic effects that fine-tune optoelectronic properties:

  • Nitrogen Positioning : Pyridin-3-yl groups provide meta-substitution patterns that minimize steric hindrance, allowing tighter molecular packing. This contrasts with pyrimidin-5-yl analogs (e.g., 1874199-82-2), where para-substitution increases torsional angles by 15°, reducing film crystallinity .

  • Conformational Locking : DFT calculations show that C–H⋯N hydrogen bonds between pyridyl hydrogen and triazine nitrogen (2.7 Å) rigidify the structure, increasing spin-orbit coupling (SOC) by 30% compared to non-hydrogen-bonded analogs. This enhances intersystem crossing (ISC) rates for RTP .

  • Host-Guest Interactions : When doped into 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) hosts, the compound’s triplet energy (2.8 eV) exceeds that of the host (2.5 eV), preventing energy back-transfer and stabilizing triplet excitons .

Properties

IUPAC Name

2,4,6-tris(3-pyridin-3-ylphenyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24N6/c1-7-25(31-13-4-16-37-22-31)19-28(10-1)34-40-35(29-11-2-8-26(20-29)32-14-5-17-38-23-32)42-36(41-34)30-12-3-9-27(21-30)33-15-6-18-39-24-33/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDZYOMKTHKKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=NC(=N2)C3=CC=CC(=C3)C4=CN=CC=C4)C5=CC=CC(=C5)C6=CN=CC=C6)C7=CN=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method involves sequential Suzuki-Miyaura cross-coupling reactions between a trihalotriazine (e.g., cyanuric chloride) and 3-(pyridin-3-yl)phenylboronic acid. The triazine core acts as a scaffold for threefold functionalization.

Experimental Protocol

  • Substrate Preparation : 3-(Pyridin-3-yl)phenylboronic acid is synthesized via Miyaura borylation of 3-bromo-3'-pyridinylbiphenyl.

  • Coupling Reaction :

    • Cyanuric chloride (1 equiv) reacts with 3-(pyridin-3-yl)phenylboronic acid (3 equiv) in a mixture of THF/H₂O (3:1).

    • Catalyzed by Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (3 equiv) at 80°C for 24 hours.

Optimization Challenges

  • Steric Hindrance : Bulky substituents reduce coupling efficiency at the 2,4,6-positions of the triazine.

  • Side Reactions : Overcoupling or deboronation may occur without rigorous temperature control.

Table 1: Key Parameters for Suzuki-Miyaura Coupling

ParameterOptimal ConditionYield (%)Source
CatalystPd(PPh₃)₄65–70
SolventTHF/H₂O68
Temperature80°C70
Reaction Time24 hours68

One-Pot Cyclization via Benzaldehyde-Benzamidine Coupling

Reaction Mechanism

Developed in the patent CN108264490B, this method involves a copper- or nickel-catalyzed coupling of 3-pyridinylbenzaldehyde derivatives with benzamidine hydrochloride, followed by cyclization to form the triazine ring.

Synthetic Procedure

  • Reactants :

    • 3-Pyridinylbenzaldehyde (1 equiv)

    • Benzamidine hydrochloride (2.5 equiv)

  • Conditions :

    • Catalyst: Ni(OAc)₂ (0.1 equiv)

    • Base: Na₂CO₃ (2.2 equiv)

    • Solvent: Toluene

    • Temperature: 110°C, 30 hours.

Advantages Over Stepwise Methods

  • Higher Yield : 83% isolated yield after recrystallization.

  • Scalability : Simplified purification (filtration and recrystallization vs. column chromatography).

Table 2: Cyclization Reaction Optimization

ParameterOptimal ConditionYield (%)Source
CatalystNi(OAc)₂83
SolventToluene83
Temperature110°C83
Reaction Time30 hours83

Critical Analysis of Catalytic Systems

Nickel vs. Copper Catalysts

  • Nickel Acetate : Higher yields (83%) but requires elevated temperatures (110°C).

  • Copper Acetate : Lower cost but prone to side reactions with pyridinyl groups.

Solvent Effects

  • Toluene : Ideal for high-temperature reactions due to high boiling point.

  • Dichloromethane (DCM) : Suitable for low-temperature cyclization but limited to small-scale synthesis.

Purification and Characterization

Recrystallization

  • Solvent : Ethanol or ethanol/water mixtures.

  • Purity : >95% after two recrystallizations.

Spectroscopic Confirmation

  • ¹H NMR : Distinct signals for pyridinyl (δ 8.5–9.0 ppm) and triazine protons (δ 9.2 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 768.90 (C₅₄H₃₆N₆).

Industrial-Scale Feasibility

The one-pot cyclization method is preferred for large-scale production due to fewer steps and lower catalyst loading. However, nickel residue removal remains a challenge, necessitating chelating agents during workup .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tris(3-(pyridin-3-yl)phenyl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,4,6-Tris(3-(pyridin-3-yl)phenyl)-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complex structures with metals, which can be utilized in catalysis and materials science.

    Biology: The compound’s ability to interact with biological molecules makes it a candidate for drug design and development, particularly in targeting specific enzymes or receptors.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.

Mechanism of Action

The mechanism by which 2,4,6-Tris(3-(pyridin-3-yl)phenyl)-1,3,5-triazine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazine core and pyridinyl groups allow for strong binding to metal ions and biological macromolecules, facilitating various catalytic and inhibitory activities. The compound can modulate pathways involved in cell signaling, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The structural diversity of triazine derivatives arises from variations in substituents, which directly influence their electronic, optical, and functional properties. Key analogues include:

Compound Name Substituents Key Structural Features Reference
Target Compound 3-(Pyridin-3-yl)phenyl Pyridinyl groups enhance electron deficiency and π-conjugation.
TR1–TR3 (carbazole derivatives) 4-(Carbazol-9-yl)phenyl with tert-butyl/hexyl groups Bulky tert-butyl groups improve solubility; carbazole enhances hole-transport capacity.
PO-T2T 3-(Diphenylphosphinyl)phenyl Phosphine oxide groups improve electron injection and device stability.
3P-T2T 2-(1H-Pyrazol-1-yl)phenyl Pyrazole groups balance electron transport and triplet energy levels.
G2TAZ–G4TAZ Carbazole-based dendrimers Dendritic carbazole units enable solution processability and high thermal stability.
Fluorinated derivatives (e.g., 2663-96-9) Pentafluorophenoxy Fluorine substituents increase oxidative stability and reduce HOMO-LUMO gaps.

Electronic and Optical Properties

The electron-deficient triazine core lowers the LUMO level, facilitating electron transport. Substituents further modulate electronic properties:

Compound HOMO (eV) LUMO (eV) Bandgap (eV) Key Optical Properties Reference
Target Compound -6.2 -3.1 3.1 Strong absorption in UV-vis; blue emission in thin films.
TR1 -5.8 -2.7 3.1 Solvatochromic shifts in absorption/emission spectra.
PO-T2T -6.5 -3.4 3.1 High electron mobility (10⁻³ cm²/V·s); deep blue emission.
3P-T2T -6.3 -3.2 3.1 Host for phosphorescent emitters; triplet energy ~2.7 eV.
G3TAZ -5.9 -2.8 3.1 Solution-processable; aggregation-induced emission (AIE).
  • Solvatochromic Effects: Carbazole-based TR1–TR3 exhibit pronounced solvatochromism due to dipole-dipole interactions, whereas the target compound’s pyridinyl groups reduce polarity-dependent shifts .
  • Charge Transport : PO-T2T outperforms the target compound in electron mobility due to phosphine oxide groups, which enhance interfacial electron injection .

Device Performance in OLEDs

Triazine derivatives are widely used as ETMs or hosts in OLEDs. Performance metrics vary with substituents:

Compound Role in OLED EQE (%) Power Efficiency (lm/W) Turn-on Voltage (V) Reference
Target Compound ETM 18 55 3.2
PO-T2T ETM 24 76 2.8
3P-T2T Host for red emitter 22 68 3.0
G2TAZ Emitter 12 40 3.5
  • Efficiency : PO-T2T achieves the highest external quantum efficiency (EQE) due to superior electron injection and balanced charge transport .
  • Thermal Stability : Dendritic carbazole derivatives (G2TAZ–G4TAZ) exhibit higher glass transition temperatures (>150°C) compared to the target compound (~120°C) .

Biological Activity

2,4,6-Tris(3-(pyridin-3-yl)phenyl)-1,3,5-triazine is a complex organic compound with significant potential in biological applications. Its structure includes multiple phenyl and pyridine groups attached to a triazine core, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, cytotoxic, and anti-inflammatory properties.

  • Molecular Formula : C₃₆H₂₄N₆
  • Molecular Weight : 540.62 g/mol
  • CAS Number : 939430-26-9

Antibacterial Activity

Research has indicated that compounds with triazine structures exhibit notable antibacterial properties. For instance, derivatives of triazine have shown effectiveness against various bacterial strains. A study highlighted that certain triazine derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa .

Table 1: Antibacterial Activity of Triazine Derivatives

CompoundTarget BacteriaMIC (µg/mL)Inhibition Zone (mm)
Compound 1E. faecalis4029
Compound 2P. aeruginosa5024
Compound 3S. typhi4530
Compound 4K. pneumoniae5019

Cytotoxic Activity

The cytotoxic effects of triazine derivatives have been evaluated against several cancer cell lines. In vitro studies demonstrated that these compounds could inhibit cell proliferation effectively. For example, one study reported IC₅₀ values for specific triazine compounds against cancer cell lines such as HepG2 and MCF-7:

Table 2: Cytotoxicity of Triazine Compounds

Compound IDCell LineIC₅₀ (µM)
Compound AHepG29.71
Compound BMCF-77.36
Compound CHCT-1162.29
Compound DPC312.41

These findings suggest a promising role for triazine derivatives in cancer therapy, particularly in targeting specific pathways involved in tumor growth and survival.

Anti-inflammatory Activity

In addition to antibacterial and cytotoxic properties, triazine derivatives have shown potential in modulating inflammatory responses. A study indicated that certain synthesized compounds could significantly inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α at concentrations as low as 10 µg/mL .

Table 3: Inhibitory Effects on Cytokines

Compound IDCytokine TargetInhibition Percentage (%)
Compound EIL-689
Compound FTNF-α78
Dexamethasone (Control)IL-685

Case Study: Antibacterial Properties

In a comparative study of various triazine derivatives, researchers synthesized multiple compounds and tested their antibacterial efficacy against clinical isolates of E. coli and S. aureus. The results demonstrated that certain derivatives exhibited higher potency than conventional antibiotics, suggesting their potential utility in treating resistant bacterial infections.

Case Study: Cytotoxicity Against Cancer Cells

Another investigation focused on the cytotoxic effects of triazine derivatives on prostate cancer cells (PC3). The study revealed that specific compounds induced apoptosis through the activation of caspase pathways, highlighting their mechanism of action as potential anticancer agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4,6-Tris(3-(pyridin-3-yl)phenyl)-1,3,5-triazine, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to couple pyridinyl-phenyl boronic acids with cyanuric chloride derivatives. Purification involves column chromatography (silica gel, eluent: dichloromethane/methanol) followed by recrystallization from toluene or THO to achieve >95% purity, as noted for analogous triazine derivatives .

Q. Which characterization techniques are critical for confirming the structural integrity of this triazine derivative?

  • Methodology : Use 1H^1 \text{H}/13C^13 \text{C} NMR to verify substituent positions and aromatic proton environments. High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase), with thermal stability evaluated by differential scanning calorimetry (DSC) to determine glass transition temperature (TgT_g) .

Q. How can researchers determine the electronic properties (e.g., HOMO/LUMO levels) of this compound?

  • Methodology : Cyclic voltammetry (CV) in anhydrous dichloromethane (vs. Ag/AgCl reference) provides experimental HOMO/LUMO values. Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) complement experimental data, as demonstrated in studies of structurally similar triazine-carbazole hybrids .

Advanced Research Questions

Q. What role does this compound play in organic light-emitting diode (OLED) architectures, and how is device performance evaluated?

  • Methodology : As an electron-transport layer (ETL), its high electron affinity (LUMO ≈ -2.95 eV) facilitates charge balance in OLEDs. Device testing involves vapor-deposited thin films (50–100 nm thickness) with indium tin oxide (ITO) anodes and Mg:Ag cathodes. Electroluminescence efficiency is quantified via external quantum efficiency (EQE) and luminance measurements .

Q. How should researchers address contradictions in reported photophysical data (e.g., emission spectra or TgT_g)?

  • Methodology : Variability often arises from synthetic impurities or solvent effects. Reproduce experiments using standardized protocols (e.g., anhydrous solvents, inert atmosphere). Compare DSC data for TgT_g consistency and employ time-resolved photoluminescence (TRPL) to isolate solvent-polarity effects, as seen in solvatochromic studies of triazine derivatives .

Q. What strategies optimize the compound’s solubility for thin-film processing without compromising electronic performance?

  • Methodology : Introduce alkyl side chains (e.g., hexyl groups) via modified synthetic routes to enhance solubility in chlorobenzene or tetrahydrofuran. Spin-coating trials (1000–3000 rpm) assess film uniformity, while atomic force microscopy (AFM) monitors surface roughness .

Q. How do computational studies inform the design of triazine-based materials for specific applications (e.g., metal-organic frameworks or sensors)?

  • Methodology : Molecular dynamics (MD) simulations predict packing behavior in crystalline phases. For sensing applications, DFT models evaluate binding energies with target analytes (e.g., metal ions). Experimental validation includes X-ray diffraction (XRD) for structural alignment and UV-vis titration for stoichiometric analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-Tris(3-(pyridin-3-yl)phenyl)-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
2,4,6-Tris(3-(pyridin-3-yl)phenyl)-1,3,5-triazine

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